molecular formula C18H12Cl3NO3S2 B4938134 N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide

N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide

Cat. No.: B4938134
M. Wt: 460.8 g/mol
InChI Key: OHJHADMYLYUTNJ-UHFFFAOYSA-N
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Description

N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with bis(4-chlorophenyl) sulfide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iodinated or brominated derivatives.

Scientific Research Applications

N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chlorophenyl and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[bis(4-chlorophenyl)-oxo-λ6-sulfanylidene]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NO3S2/c19-13-1-7-16(8-2-13)26(23,17-9-3-14(20)4-10-17)22-27(24,25)18-11-5-15(21)6-12-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJHADMYLYUTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=NS(=O)(=O)C2=CC=C(C=C2)Cl)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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